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molecular formula C8H17NO2 B8314921 Allyl-(1,1-dimethoxyprop-2-yl)amine

Allyl-(1,1-dimethoxyprop-2-yl)amine

Cat. No. B8314921
M. Wt: 159.23 g/mol
InChI Key: DSGRIXACARFDTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05071999

Procedure details

20 g of molecular sieve are added to 12 g (0.1 mol) of 1,1-dimethoxyacetone in 100 ml of ethanol and 7 g (0.12 mol) of allylamine are then added dropwise. The mixture is allowed to stand overnight at room temperature, decanted from the molecular sieve and cooled in an ice-bath to 0° C., and 4 g (0.1 mol) of sodium borohydride are added in small portions. The mixture is stirred overnight at room temperature and concentrated, the residue is taken up in 100 ml of water, and the mixture is saturated with potassium carbonate and extracted five times with 100 ml of chloroform each time. The extracts are dried over potassium carbonate and concentrated, and the residue is distilled.
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH:3]([O:7][CH3:8])[C:4]([CH3:6])=O.[CH2:9]([NH2:12])[CH:10]=[CH2:11].[BH4-].[Na+]>C(O)C>[CH2:9]([NH:12][CH:4]([CH3:6])[CH:3]([O:7][CH3:8])[O:2][CH3:1])[CH:10]=[CH2:11] |f:2.3|

Inputs

Step One
Name
Quantity
12 g
Type
reactant
Smiles
COC(C(=O)C)OC
Name
Quantity
7 g
Type
reactant
Smiles
C(C=C)N
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
4 g
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are then added dropwise
CUSTOM
Type
CUSTOM
Details
decanted from the molecular sieve
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
EXTRACTION
Type
EXTRACTION
Details
extracted five times with 100 ml of chloroform each time
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The extracts are dried over potassium carbonate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISTILLATION
Type
DISTILLATION
Details
the residue is distilled

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
C(C=C)NC(C(OC)OC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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